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Compound of Interest

Compound Name:
5-Bromo-2-(4-

nitrophenoxy)pyrimidine

CAS No.: 1185158-29-5

Cat. No.: B1522273

Get Quote

5-Bromo-2-(4-nitrophenoxy)pyrimidine is a substituted pyrimidine derivative that has

emerged as a significant building block in the field of medicinal chemistry. With the chemical

formula C₁₀H₆BrN₃O₃ and CAS Number 1185158-29-5, this compound serves as a versatile

intermediate for the synthesis of complex heterocyclic molecules, particularly those designed

as targeted therapeutic agents.[1][2] The pyrimidine core is a "privileged" structure in drug

discovery, found in the architecture of numerous FDA-approved drugs, including anticancer

agents like fluorouracil and imatinib.[3][4][5] The specific arrangement of a reactive bromine

atom and a modifiable nitrophenoxy group on this pyrimidine scaffold makes 5-Bromo-2-(4-
nitrophenoxy)pyrimidine a highly valuable precursor for developing novel kinase inhibitors

and other pharmacologically active compounds.[6][7]

This guide provides a comprehensive technical overview of its synthesis, chemical properties,

spectroscopic characterization, and strategic applications, particularly in the context of kinase

inhibitor development, for researchers and scientists in drug development.
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The utility of 5-Bromo-2-(4-nitrophenoxy)pyrimidine in synthetic workflows is underpinned by

its distinct chemical properties. The molecule's structure features a π-deficient pyrimidine ring,

which influences the reactivity of its substituents. The 2-position is linked to a 4-nitrophenoxy

group via an ether linkage, while the 5-position is substituted with a bromine atom, a key

handle for cross-coupling reactions.

Table 1: Physicochemical Properties of 5-Bromo-2-(4-nitrophenoxy)pyrimidine

🔒 FULL PROTOCOL TRUNCATED
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data, please view the interactive version.
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Synthesis and Purification: A Standardized Protocol
The most common and efficient route for preparing 5-Bromo-2-(4-nitrophenoxy)pyrimidine is

through a nucleophilic aromatic substitution (SɴAr) reaction. This process involves the

displacement of a leaving group, typically a halogen, from an activated pyrimidine ring by a

nucleophile.

Causality in Experimental Design: The choice of 5-bromo-2,4-dichloropyrimidine as a starting

material is strategic; the chlorine atoms at the 2- and 4-positions are highly activated by the

electron-withdrawing nature of the ring nitrogens, making them excellent leaving groups. The 4-

nitrophenol serves as the nucleophile, with its acidity enhanced by the electron-withdrawing

nitro group, facilitating deprotonation by a mild base like potassium carbonate. The reaction is

typically performed in a polar aprotic solvent such as dimethylformamide (DMF) to solubilize

the reactants and facilitate the ionic mechanism.
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Reagent Preparation: To a flame-dried round-bottom flask, add 5-bromo-2,4-

dichloropyrimidine (1.0 eq), 4-nitrophenol (1.1 eq), and potassium carbonate (K₂CO₃) (2.0

eq).

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert

atmosphere (e.g., nitrogen or argon) to achieve a reactant concentration of approximately

0.5 M.

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80-90°C. Monitor

the reaction progress using thin-layer chromatography (TLC). The reaction is typically

complete within 4-6 hours.

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A

precipitate should form.

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water,

followed by a cold, non-polar solvent like hexane to remove non-polar impurities.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-
Bromo-2-(4-nitrophenoxy)pyrimidine.

Synthetic Workflow Diagram
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Caption: Synthetic workflow for 5-Bromo-2-(4-nitrophenoxy)pyrimidine.

Applications in Kinase Inhibitor Synthesis
The true value of 5-Bromo-2-(4-nitrophenoxy)pyrimidine lies in its role as a versatile scaffold

for constructing libraries of potential drug candidates. Its two key functional sites—the C5-

bromine and the C4'-nitro group—allow for orthogonal chemical modifications. Pyrimidine-

based compounds are well-established as inhibitors of various kinases, including Aurora

kinases, Bcr-Abl, and EGFR, which are critical targets in oncology.[5][6][8][9]

C5-Position Modification (Suzuki-Miyaura Coupling): The bromine atom at the 5-position is

ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

coupling. This allows for the introduction of a wide array of aryl or heteroaryl groups, which

can be used to probe the binding pocket of a target kinase and establish crucial hydrophobic

or hydrogen-bonding interactions.

C4'-Position Modification (Nitro Reduction): The nitro group on the phenoxy ring can be

readily reduced to an amine (aniline derivative) using standard conditions (e.g., SnCl₂,

Fe/HCl, or catalytic hydrogenation). This newly formed amino group is a versatile handle for

further functionalization via amide bond formation, sulfonamide synthesis, or reductive

amination, enabling the extension of the molecule to access additional binding regions of the

target protein.

Logical Flow for Drug Candidate Synthesis
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Click to download full resolution via product page

Caption: Elaboration of the core scaffold into a final drug candidate.

Spectroscopic Characterization
Unambiguous characterization of 5-Bromo-2-(4-nitrophenoxy)pyrimidine is critical for quality

control. While a dedicated spectrum for this specific molecule is not publicly available, its

expected spectroscopic features can be reliably predicted based on its structure and data from

analogous compounds.[10][11]

Table 2: Predicted Spectroscopic Data
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Conclusion
5-Bromo-2-(4-nitrophenoxy)pyrimidine is more than just a chemical compound; it is a

strategically designed molecular tool. Its synthesis is straightforward, and its structure offers

two distinct, orthogonally reactive sites that are ideal for the combinatorial synthesis of

compound libraries. For researchers in drug discovery, this intermediate provides a reliable and

efficient starting point for the development of sophisticated molecules targeting complex

biological systems, most notably protein kinases. As the demand for novel, targeted

therapeutics continues to grow, the utility of such well-designed chemical scaffolds will

undoubtedly increase, solidifying the role of 5-Bromo-2-(4-nitrophenoxy)pyrimidine in the

pipeline of modern pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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